molecular formula C17H20FNO2S B10976792 4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide

4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B10976792
M. Wt: 321.4 g/mol
InChI Key: KQJFXIYVQRKNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene, 2-fluorobenzylamine, and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-phenylbenzenesulfonamide

Comparison

4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide is unique due to the presence of the tert-butyl and fluorobenzyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to other sulfonamides. Additionally, the fluorine atom can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C17H20FNO2S

Molecular Weight

321.4 g/mol

IUPAC Name

4-tert-butyl-N-[(2-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C17H20FNO2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3

InChI Key

KQJFXIYVQRKNGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.